

Application Notes and Protocols for AZD8309 in In Vivo Mouse Models

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Compound of Interest

Compound Name: AZD8309

Cat. No.: B1666239

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Introduction

AZD8309 is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). CXCR2 and its activating chemokines, such as CXCL1 and CXCL8 (in humans), are pivotal in the recruitment of neutrophils to sites of inflammation. Consequently, CXCR2 has emerged as a significant therapeutic target for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), severe asthma, and cystic fibrosis. In preclinical research, mouse models are essential for evaluating the efficacy and mechanism of action of CXCR2 antagonists like **AZD8309**.

These application notes provide a detailed experimental protocol for utilizing **AZD8309** in a lipopolysaccharide (LPS)-induced acute lung inflammation mouse model. The protocol is synthesized from published studies on CXCR2 antagonists and LPS challenge models in mice. Additionally, quantitative data from a human study with **AZD8309** is presented to illustrate its potential effects, and the underlying signaling pathways are visualized.

Data Presentation

Quantitative Data Summary

While specific in vivo mouse data for **AZD8309** is not readily available in the public domain, the following table summarizes the significant effects observed in a human clinical trial where

AZD8309 was used to inhibit LPS-induced airway inflammation. This data provides a benchmark for expected outcomes in a preclinical mouse model.

Parameter	Treatment Group	Result	Percent Reduction vs. Placebo	p-value	Citation
Sputum Total Cells	AZD8309 (300 mg, b.i.d.)	Mean reduction	77%	< 0.001	[1][2]
Placebo	-	-	[1][2]		
Sputum Neutrophils	AZD8309 (300 mg, b.i.d.)	Mean reduction	79%	< 0.05	[1][2]
Placebo	-	-	[1][2]		
Sputum Macrophages	AZD8309 (300 mg, b.i.d.)	Trend for reduction	47%	Not significant	[1][2]
Placebo	-	-	[1][2]		
Sputum CXCL1	AZD8309 (300 mg, b.i.d.)	Reduction	-	< 0.05	[1][2]
Placebo	-	-	[1][2]		
Sputum Neutrophil Elastase Activity	AZD8309 (300 mg, b.i.d.)	Reduction	-	< 0.05	[1][2]
Placebo	-	-	[1][2]		
Nasal Lavage Leukocytes (6h post-LPS)	AZD8309	Reduction to 48% of placebo	52%	-	[3]
Placebo	-	-	[3]		
Nasal Lavage LTB4 (6h	AZD8309	Reduction to 45% of	55%	-	[3]

post-LPS)	placebo		
Placebo	-	-	[3]

Experimental Protocols

Protocol 1: AZD8309 Administration in a Mouse Model of LPS-Induced Acute Lung Inflammation

This protocol details the administration of **AZD8309** and the induction of acute lung inflammation in mice using lipopolysaccharide (LPS).

Materials:

- **AZD8309**
- Vehicle for **AZD8309**: 20% (w/v) Hydroxypropyl- β -cyclodextrin (HP β CD) in sterile water
- Lipopolysaccharide (LPS) from E. coli (e.g., serotype O55:B5)
- Sterile, pyrogen-free saline
- C57BL/6 or BALB/c mice (8-12 weeks old)
- Oral gavage needles
- Intratracheal instillation device (or equivalent)

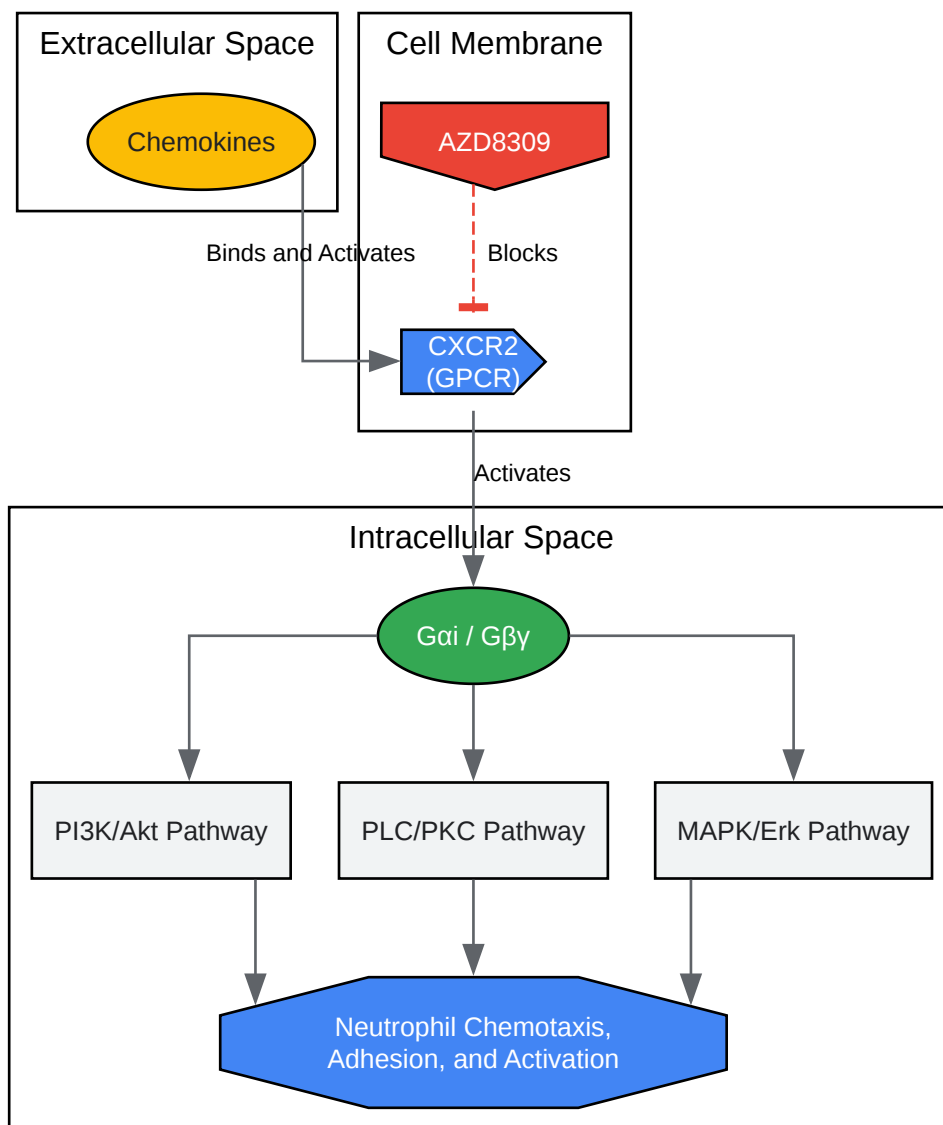
Procedure:

- Preparation of **AZD8309** Formulation:
 - Prepare a 20% (w/v) solution of HP β CD in sterile water.
 - Suspend **AZD8309** powder in the 20% HP β CD vehicle to the desired concentration. A starting dose of 10-30 mg/kg can be considered, based on protocols for other oral CXCR2 antagonists. The final volume for oral gavage should be approximately 100-200 μ L per mouse.

- Vortex or sonicate the suspension to ensure homogeneity. Prepare fresh daily.
- **AZD8309 Administration:**
 - Acclimatize mice for at least one week before the experiment.
 - Administer **AZD8309** or vehicle control via oral gavage. The timing of administration should be 1-2 hours prior to the LPS challenge to allow for absorption.
- Induction of Acute Lung Inflammation:
 - Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
 - Induce lung inflammation by administering LPS. Two common methods are:
 - Intratracheal (IT) Instillation: Instill 2-5 mg/kg of LPS dissolved in 50 µL of sterile saline directly into the trachea.
 - Intranasal (IN) Instillation: Apply 5-10 mg/kg of LPS dissolved in 20-40 µL of sterile saline to the nares.
 - Allow the mice to recover on a warming pad.
- Endpoint Analysis (6-24 hours post-LPS challenge):
 - Euthanize mice at the desired time point.
 - Collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with sterile PBS.
 - Perform cell counts (total and differential) on the BALF to quantify neutrophil infiltration.
 - Centrifuge the BALF and store the supernatant for cytokine/chemokine analysis (e.g., ELISA for KC/CXCL1, MIP-2/CXCL2).
 - Collect lung tissue for histology (H&E staining to assess inflammation) or homogenization for myeloperoxidase (MPO) assay (a measure of neutrophil accumulation).

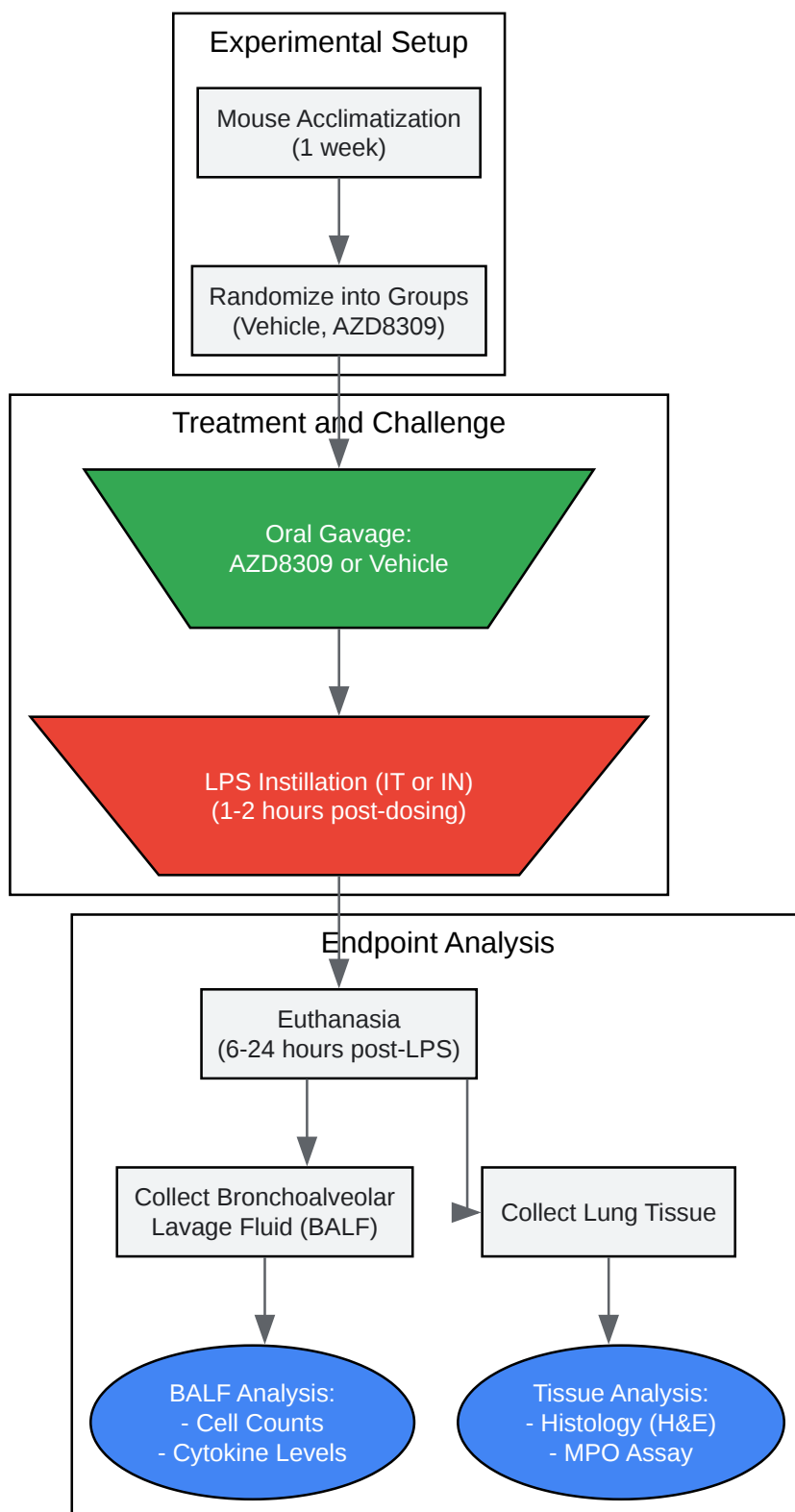
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Mechanism of action of **AZD8309** on the CXCR2 signaling pathway.



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